α-ブチルシンナムアルデヒド

説明

Alpha-Butylcinnamaldehyde is a flavor ingredient . It is also known as 2-Benzylidenehexanal . It has a floral flavor profile .

Molecular Structure Analysis

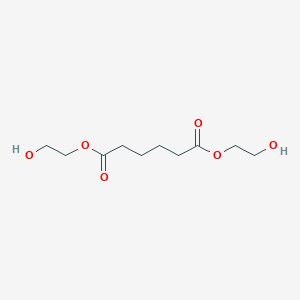

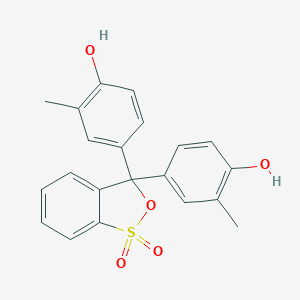

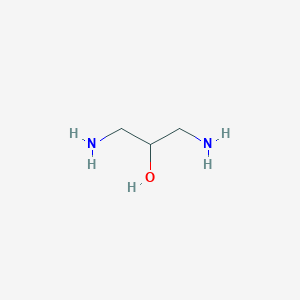

Alpha-Butylcinnamaldehyde has a molecular formula of C13H16O . It contains 30 bonds in total, including 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic aldehyde .Physical And Chemical Properties Analysis

Alpha-Butylcinnamaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 303.6±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 60.7±0.3 cm3 .科学的研究の応用

香料業界

α-ブチルシンナムアルデヒドは、ジャスミンを思わせる甘くフローラルな香りのため、香料業界で広く使用されています。これは、香水、コロン、その他の香りのある製品の一般的な成分です。 この化合物の分子構造により、香料受容体によく結合し、持続的な香りを実現します .

香味剤

嗅覚への応用に加えて、α-ブチルシンナムアルデヒドは香味剤としても役立ちます。 食品中のその使用は、摂取の可能性があるため規制されており、香味料物質の安全基準を満たしていることを保証しています .

化粧品への応用

この化合物は、特にローションやクリームなどの製品で、化粧品に用途があります。 その心地よい香りは、ユーザーエクスペリエンスを向上させ、その化学的性質は、化粧品の安定性と寿命に貢献します .

医薬品化学

主に医薬品目的で使用されていませんが、α-ブチルシンナムアルデヒドの構造類似体は、潜在的な治療用途について調査される可能性があります。生物学的分子との相互作用は、新薬の設計に関する洞察を提供することができます。

これらの分野はそれぞれ、α-ブチルシンナムアルデヒドの独自のプロパティを活用し、科学研究と商業的用途における化合物の汎用性と重要性を示しています。 ここに提供される情報は、入手可能な最新の情報と基準に基づいています .

作用機序

Target of Action

Alpha-Butylcinnamaldehyde is primarily used as a flavoring agent . It is also used in biological studies to evaluate the structure-activity relationships for selected fragrance allergens in relation to contact dermatitis . .

Mode of Action

It is known that the compound interacts with its targets to produce a characteristic floral (jasmine-, lily-like) odor .

Biochemical Pathways

It is known that the compound plays a role in the generation of characteristic odors, suggesting that it may interact with olfactory receptors and influence signal transduction pathways related to smell .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in oils . This suggests that it may have good bioavailability in lipid-rich environments.

Result of Action

The primary result of Alpha-Butylcinnamaldehyde’s action is the generation of a characteristic floral odor . This makes it a valuable ingredient in the formulation of fragrances and flavorings.

Action Environment

The action of Alpha-Butylcinnamaldehyde can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in lipid-rich environments . Furthermore, its use in fragrances and flavorings suggests that it may be sensitive to factors such as temperature and pH, which can influence the volatility and stability of the compound.

生化学分析

Biochemical Properties

Alpha-Butylcinnamaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid, a precursor to alpha-Butylcinnamaldehyde . This interaction is crucial for the biosynthesis of phenylpropanoids, which are essential for plant defense mechanisms and structural integrity.

Cellular Effects

Alpha-Butylcinnamaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit antioxidant properties, which help in reducing oxidative stress in cells . Additionally, alpha-Butylcinnamaldehyde can modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects . Its impact on cellular metabolism includes the regulation of lipid metabolism, which can be beneficial in managing hyperlipidemia .

Molecular Mechanism

The molecular mechanism of alpha-Butylcinnamaldehyde involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, alpha-Butylcinnamaldehyde can inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation . It also binds to nuclear receptors, modulating the transcription of genes associated with oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Butylcinnamaldehyde have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures and humidity . Long-term studies have shown that alpha-Butylcinnamaldehyde can maintain its antioxidant and anti-inflammatory properties over extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of alpha-Butylcinnamaldehyde vary with different dosages in animal models. At low to moderate doses, it has been found to exhibit beneficial effects such as reducing oxidative stress and inflammation . At high doses, alpha-Butylcinnamaldehyde can cause adverse effects, including toxicity and damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Alpha-Butylcinnamaldehyde is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various secondary metabolites, including flavonoids and lignin . The compound interacts with enzymes such as PAL and cinnamate-4-hydroxylase, which are essential for the conversion of phenylalanine to cinnamic acid and its subsequent derivatives .

Transport and Distribution

Within cells and tissues, alpha-Butylcinnamaldehyde is transported and distributed through specific transporters and binding proteins. It can accumulate in lipid-rich regions due to its lipophilic nature . The compound’s distribution is influenced by its interaction with cellular transporters, which facilitate its movement across cell membranes .

Subcellular Localization

Alpha-Butylcinnamaldehyde is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . These modifications can influence the compound’s stability and efficacy in exerting its biochemical effects.

特性

IUPAC Name |

2-benzylidenehexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-3-7-13(11-14)10-12-8-5-4-6-9-12/h4-6,8-11H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBCBQNBXRPRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052490 | |

| Record name | alpha-Butylcinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellowish oily liquid, green-oily-herbaceous odour | |

| Record name | alpha-Butylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/564/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | alpha-Butylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/564/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.984 | |

| Record name | alpha-Butylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/564/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

7492-44-6 | |

| Record name | α-Butylcinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Butylcinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-butylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)

![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)